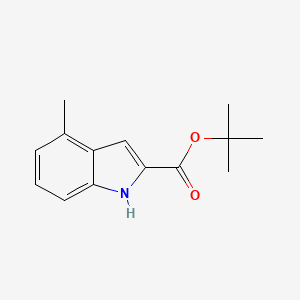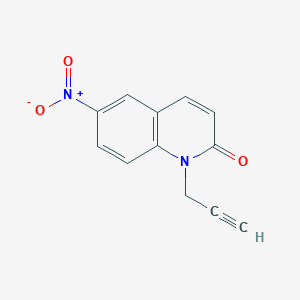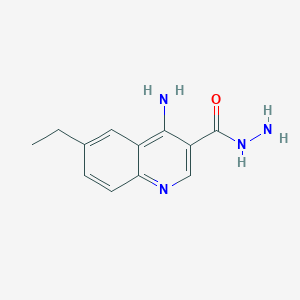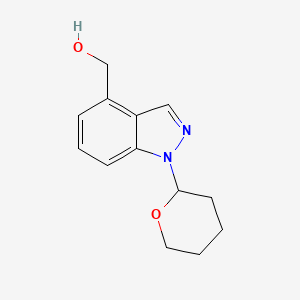
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,5-Dichlor-1-(1-Cyclopropylethyl)pyrazin-2(1H)-on ist eine chemische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen großes Interesse gefunden hat. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Chloratomen und einer Cyclopropylethylgruppe aus, die an einen Pyrazinonring gebunden sind, was zu ihrem besonderen chemischen Verhalten beiträgt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-3,5-Dichlor-1-(1-Cyclopropylethyl)pyrazin-2(1H)-on umfasst typischerweise die Reaktion von Cyclopropylamin mit 2,3-Dichlorpyrazin unter kontrollierten Bedingungen. Die Reaktion wird in einem Lösungsmittel wie Dimethylformamid (DMF) bei Umgebungstemperatur durchgeführt, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu isolieren .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus werden strenge Qualitätskontrollmaßnahmen implementiert, um die Reinheit und Konsistenz des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-3,5-Dichlor-1-(1-Cyclopropylethyl)pyrazin-2(1H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Chloratome in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu erzielen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
(S)-3,5-Dichlor-1-(1-Cyclopropylethyl)pyrazin-2(1H)-on hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (S)-3,5-Dichlor-1-(1-Cyclopropylethyl)pyrazin-2(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Wissenschaftliche Forschungsanwendungen
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Phenoxypyrazin-2-carboxamid: Bekannt für seine potente TGR5-Agonistenaktivität.
2-Phenoxy-5H-pyrrolo[2,3-b]pyrazin-7-carbonsäure: Wird als JAK3-Kinase-Inhibitor untersucht.
Einzigartigkeit
(S)-3,5-Dichlor-1-(1-Cyclopropylethyl)pyrazin-2(1H)-on ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. dem Vorhandensein von zwei Chloratomen und einer Cyclopropylethylgruppe
Eigenschaften
Molekularformel |
C9H10Cl2N2O |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
3,5-dichloro-1-[(1S)-1-cyclopropylethyl]pyrazin-2-one |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(6-2-3-6)13-4-7(10)12-8(11)9(13)14/h4-6H,2-3H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
CMIZMWMZQJYCMT-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
Kanonische SMILES |
CC(C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)





![Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876287.png)





